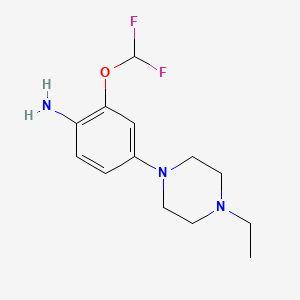
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline
Overview
Description
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C13H19F2N3O and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions with Carbonyl Compounds and Aniline
2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin, a related compound, reacts with carbonyl compounds and aniline, forming colored ethylenic derivatives and corresponding oxazaborins. This suggests potential applications in organic synthesis and chemical reactions involving similar compounds (Vanallan & Reynolds, 1969).
Antimicrobial Activities
A study on 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, which is structurally similar, showed the synthesis of various derivatives with significant antimicrobial activities, particularly against Mycobacterium smegmatis. This points towards the potential use of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline in developing new antimicrobial agents (Yolal et al., 2012).
Electrochemical Applications
Electrochemical synthesis of novel polymers based on aniline derivatives demonstrates the use of these compounds in developing high conducting materials for applications like dye-sensitized solar cells. This suggests potential for this compound in similar electrochemical applications (Shahhosseini et al., 2016).
Synthesis of Benzimidazoles
The synthesis of benzimidazoles from related compounds indicates potential for this compound in creating novel organic compounds, useful in various chemical and pharmaceutical applications (Menteşe et al., 2015).
Three-Component Reactions
The compound's relatives have been used in three-component reactions involving arynes, tertiary amines, and nucleophiles, leading to the creation of tertiary aniline derivatives. This method can be potentially applicable to this compound for synthesizing biologically important molecules (Min, Seo, & Ko, 2018).
Optimization as Kinase Inhibitors
Related aniline derivatives have been optimized as potent inhibitors of Src kinase activity, suggesting potential pharmaceutical applications for this compound in targeted therapies (Boschelli et al., 2001).
Properties
IUPAC Name |
2-(difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3O/c1-2-17-5-7-18(8-6-17)10-3-4-11(16)12(9-10)19-13(14)15/h3-4,9,13H,2,5-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYOTBDFMVIKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


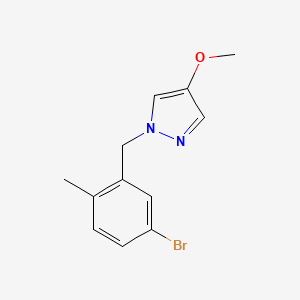
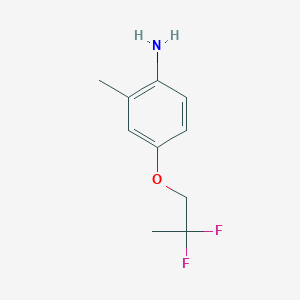
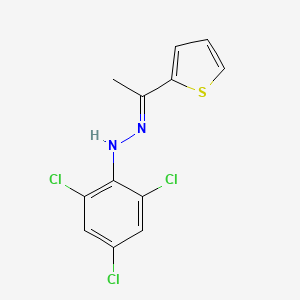
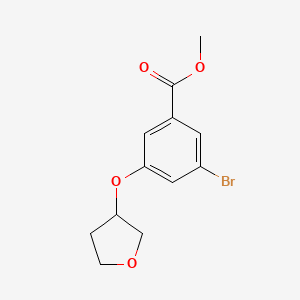
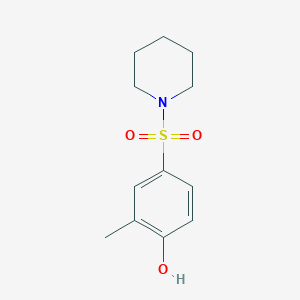
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
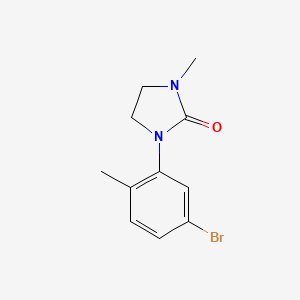

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
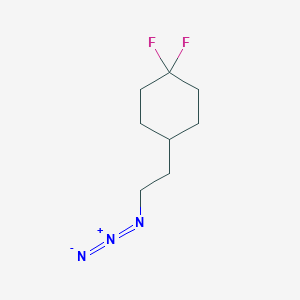
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)

